Dibutyl styrylphosphonate

Description

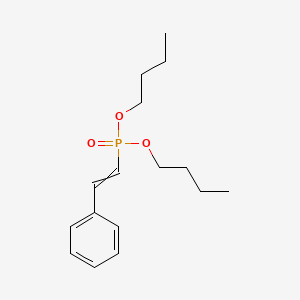

Structure

3D Structure

Properties

CAS No. |

4124-95-2 |

|---|---|

Molecular Formula |

C16H25O3P |

Molecular Weight |

296.34 g/mol |

IUPAC Name |

2-dibutoxyphosphorylethenylbenzene |

InChI |

InChI=1S/C16H25O3P/c1-3-5-13-18-20(17,19-14-6-4-2)15-12-16-10-8-7-9-11-16/h7-12,15H,3-6,13-14H2,1-2H3 |

InChI Key |

ZUPNFVVGFGXAQB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(C=CC1=CC=CC=C1)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Dibutyl Styrylphosphonate and Analogues

Catalytic Carbon-Phosphorus Cross-Coupling Reactions

The formation of the crucial carbon-phosphorus (C-P) bond in styrylphosphonates is frequently achieved through cross-coupling reactions catalyzed by transition metals. These methods are valued for their reliability and adaptability to a wide range of substrates.

Palladium-Catalyzed Phosphonation of Aryl and Vinyl Halides

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthesis of aryl and vinyl phosphonates. The Hirao reaction, a key example of this methodology, involves the coupling of aryl or vinyl halides with dialkyl phosphites. mdpi.commdpi.com In the context of Dibutyl styrylphosphonate synthesis, this typically involves reacting a styryl halide, such as (E)-β-bromostyrene, with dibutyl phosphite (B83602) in the presence of a palladium catalyst.

The catalytic cycle generally involves the oxidative addition of the vinyl halide to a Pd(0) complex, followed by ligand exchange with the dialkyl phosphite and subsequent reductive elimination to yield the desired vinyl phosphonate (B1237965) and regenerate the catalyst. mdpi.com Various palladium sources, including Pd(OAc)₂, Pd(PPh₃)₄, and PdCl₂, can be employed, often in combination with phosphine (B1218219) ligands like P(tBu)₃ or tri-2-tolylphosphine to enhance catalytic activity and stability. rsc.orgnih.gov The choice of base, such as triethylamine (B128534) (NEt₃), is also critical for the reaction's success. mdpi.com This method allows for the stereoselective synthesis of (E)-styryl phosphonates in good to excellent yields. researchgate.net

| Vinyl Halide | Phosphite | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-β-bromostyrene | Diethyl phosphite | Pd(OAc)₂ | NEt₃ | Ethanol | High | mdpi.com |

| Aryl Iodide | Diarylphosphine oxide | Pd Catalyst | - | - | 69% | researchgate.net |

| Various Aryl Halides | Vinyl phosphonic acid | Pd(P(tBu)₃)₂ | - | - | 31-80% | rsc.org |

Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Dialkylphosphonates

An alternative and efficient route to (E)-1-alkenylphosphonates involves a copper-mediated cross-coupling reaction. This method utilizes 1,1-dibromo-1-alkenes as starting materials, which react with dialkyl phosphites, such as dibutyl phosphite. rsc.orgresearchgate.net The reaction is highly stereoselective and results in the formal substitution of one bromine atom with a hydrogen and the other with a dialkoxyphosphoryl group, yielding the E-isomer of the vinylphosphonate. rsc.orgresearchgate.net

This transformation is typically promoted by a copper(I) catalyst, such as CuBr. mdpi.com The reaction provides a convenient pathway to various alkenylphosphonates and is applicable to substrates derived from styrenes. rsc.org

Reaction of Styrenes with H-Phosphine Oxides

The direct phosphorylation of styrenes offers a more atom-economical approach to synthesizing styrylphosphonates. This can be achieved through the addition of compounds with a P-H bond, such as H-phosphine oxides or H-phosphonates, across the double bond of the styrene (B11656). These reactions can be promoted by various means, including transition metal catalysts or radical initiators. researchgate.net For instance, a silver-catalyzed method using AgNO₃ as the catalyst and K₂S₂O₈ as an oxidant has been developed for the stereoselective synthesis of vinylphosphonates and phosphine oxides from styrenes. researchgate.net The addition of TEMPO is crucial for the success of this reaction. researchgate.net Manganese-mediated reactions have also been explored for the hydrophosphonylation of substituted styrenes with H-phosphonates, proceeding smoothly at room temperature. researchgate.net

Green Chemistry Approaches in Phosphonate Synthesis

In line with the growing emphasis on sustainable chemistry, several "green" methods for phosphonate synthesis have been developed. rsc.orgaithor.comrsc.orgbioengineer.org These approaches aim to reduce energy consumption, minimize waste, and avoid hazardous solvents by employing techniques such as ultrasound and microwave irradiation. rsc.org

Ultrasound-Assisted Synthetic Routes

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. ekb.eg Ultrasonic irradiation of a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized "hot spots" with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. ekb.egchem-station.com

Ultrasound has been successfully applied to the synthesis of various phosphonates, often leading to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. ekb.egnih.govnih.gov For example, the synthesis of α-aminophosphonates has been accomplished under ultrasonic irradiation using a Lewis acid catalyst. nih.gov This technique can enhance the efficiency of multicomponent reactions and can be combined with heterogeneous catalysis, improving the dispersion of catalysts and increasing their active surface area. nih.govosi.lv

| Method | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| Conventional | SnCl₂·2H₂O | Several hours | Good |

| Ultrasonic Irradiation | SnCl₂·2H₂O | Shorter | Improved |

Microwave-Promoted Syntheses

Microwave-assisted synthesis has become a common and efficient tool in organic chemistry, including the synthesis of organophosphorus compounds. mtak.huresearchgate.net Microwave irradiation provides rapid and uniform heating, which often leads to a significant reduction in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netnih.gov

The Hirao reaction, in particular, benefits greatly from microwave conditions. Microwave-assisted palladium-catalyzed C-P coupling reactions can often be performed without phosphine ligands, using simple catalyst precursors like Pd(OAc)₂, which aligns with green chemistry principles. mdpi.com These reactions proceed faster and can be more selective under microwave irradiation. mtak.hu The technology has been applied to the synthesis of a wide array of aryl phosphonates and tertiary phosphine oxides. mdpi.com

| Advantage | Description | Reference |

|---|---|---|

| Rate Acceleration | Reactions are often completed in minutes rather than hours. | mdpi.com |

| Higher Yields | Improved energy transfer often leads to better conversion and fewer side products. | mdpi.com |

| Energy Efficiency | Direct heating of the reaction mixture is more energy-efficient than conventional oil baths. | researchgate.net |

| Greener Conditions | Enables the use of simpler catalytic systems and sometimes avoids the need for solvents. | mdpi.com |

Solvent-Free Reaction Conditions

In the pursuit of greener and more efficient chemical processes, solvent-free reactions for the synthesis of styrylphosphonates and their analogues have gained considerable attention. These methods often utilize techniques such as microwave irradiation or solid-phase catalysis to facilitate the reaction, eliminating the need for volatile and often hazardous organic solvents.

One relevant approach is the Knoevenagel condensation, a well-established method for carbon-carbon bond formation. Research into solvent-free Knoevenagel condensations has demonstrated its efficacy for various aldehydes and active methylene (B1212753) compounds, often employing catalysts like porous calcium hydroxyapatite (B223615) or simply proceeding under catalyst-free conditions with thermal or microwave activation. mdpi.comrsc.orgresearchgate.netresearchgate.nettue.nl A key example involves the dry reaction of benzaldehyde (B42025) with tetraethyl methylenediphosphonate on solid bases, which yields the corresponding styrylphosphonate derivative. researchgate.net This methodology suggests a viable pathway for the synthesis of this compound by reacting benzaldehyde with dibutyl methylenediphosphonate under similar solventless conditions. The reaction is typically carried out by grinding the reactants together, sometimes with a solid support or catalyst, and may be accelerated by heating or microwave irradiation. itmedicalteam.pl

The general scheme for a solvent-free synthesis of this compound could involve the direct reaction of benzaldehyde with a suitable dibutyl phosphonate reagent. For instance, a base-catalyzed condensation under solvent-free conditions represents a potential route.

Table 1: Illustrative Solvent-Free Synthesis Approach for Styrylphosphonates

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Benzaldehyde | Tetraethyl methylenediphosphonate | Solid base, solvent-free | Tetraethyl styryldiphosphonate |

While specific data for the solvent-free synthesis of this compound is not extensively detailed in the available literature, the principles established for analogous compounds strongly support the feasibility of this approach.

Stereoselective Synthesis of (E)- and (Z)-Dibutyl Styrylphosphonate Isomers

The geometric configuration of the styryl double bond, whether (E) (trans) or (Z) (cis), significantly influences the chemical and biological properties of this compound. Consequently, methods for the stereoselective synthesis of each isomer are of paramount importance. The Horner-Wadsworth-Emmons (HWE) reaction and its modifications are the cornerstone of these synthetic strategies. nih.gov

The standard HWE reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-isomer. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. For the synthesis of (E)-dibutyl styrylphosphonate, this would involve the reaction of dibutyl benzylphosphonate with formaldehyde (B43269) or, more commonly, the reaction of benzaldehyde with a dibutyl phosphonoacetate followed by decarboxylation.

Conversely, achieving high selectivity for the (Z)-isomer requires modifications to the standard HWE protocol. The Still-Gennari and Ando modifications are prominent examples of such strategies. bme.huharvard.edu These methods employ phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, which alter the reaction kinetics to favor the formation of the (Z)-alkene. bme.hu The synthesis of (Z)-dibutyl styrylphosphonate would, therefore, likely involve a Wittig-Horner reaction using a specially designed phosphonate reagent, for example, reacting benzaldehyde with a dibutyl phosphonate bearing electron-withdrawing substituents on the phosphorus atom.

The general principle for stereoselective synthesis is summarized in the table below:

Table 2: Methodologies for Stereoselective Synthesis of Styrylphosphonate Isomers

| Desired Isomer | Reaction | Key Reagents | Expected Outcome |

| (E)-Dibutyl Styrylphosphonate | Horner-Wadsworth-Emmons | Dibutyl benzylphosphonate, Benzaldehyde, Strong base | Predominantly (E)-isomer |

| (Z)-Dibutyl Styrylphosphonate | Still-Gennari or Ando Modification | Benzaldehyde, Dibutyl phosphonate with electron-withdrawing groups | Predominantly (Z)-isomer |

The separation of (E) and (Z) isomers, when formed as a mixture, can often be achieved by chromatographic techniques, such as column chromatography. scispace.com

While the foundational principles for the stereoselective synthesis of this compound are well-established through extensive research on the HWE reaction and its variants, detailed experimental data including specific yields and precise E/Z ratios for this particular compound require further investigation. researchgate.netmdpi.comkoreascience.kr

Reactivity and Derivatization of Dibutyl Styrylphosphonate

Functional Group Transformations at the Styryl Moiety

The styryl moiety of dibutyl styrylphosphonate contains a phenyl ring and a carbon-carbon double bond, both of which are potential sites for further functionalization. The alkene is particularly susceptible to a range of addition reactions.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Dihydroxylation: Vicinal diols can be synthesized via syn-dihydroxylation using reagents such as osmium tetroxide (OsO₄) with an appropriate co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. wikipedia.orgorganic-chemistry.org

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation (e.g., using H₂ and a Pd, Pt, or Ni catalyst), which would convert the this compound to dibutyl phenethylphosphonate.

Cycloaddition: The electron-deficient nature of the double bond, due to the adjacent phosphonate (B1237965) group, allows it to act as a dienophile or heterodienophile in Diels-Alder and hetero-Diels-Alder reactions. For instance, α-carbonylated styrylphosphonates have been shown to react with enol ethers in [4+2] cycloadditions to form phosphonylated dihydropyrans. sci-hub.sersc.org

Modifications at the Phosphonate Center

Beyond complete dealkylation to the phosphonic acid, the phosphonate center itself can be modified to create other important derivatives.

Transesterification: The butyl ester groups can be exchanged for other alkyl or aryl groups. This can be achieved by reacting this compound with another alcohol in the presence of a catalyst. The specific conditions can be tailored to achieve either mono- or di-transesterification. researchgate.net

Conversion to Phosphonic Halides: The dibutyl ester can be converted into the corresponding styrylphosphonic dichloride. This transformation is typically accomplished using reagents such as phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), or oxalyl chloride. researchgate.net The resulting phosphonic dichloride is a highly reactive intermediate that can be used to synthesize a variety of other phosphonate derivatives, such as amides and mixed esters. thieme-connect.de

Synthesis of Monoester Derivatives from this compound Precursorsresearchgate.netelectronicsandbooks.com

The synthesis of monobutyl styrylphosphonate requires the selective cleavage of only one of the two ester groups. This can be challenging as the first hydrolysis step often facilitates the second. However, selective mono-dealkylation can be achieved under carefully controlled conditions.

One method involves performing the hydrolysis (either acidic or basic) at lower temperatures and for shorter reaction times, stopping the reaction after the formation of the monoester intermediate is maximized. nih.gov Another approach utilizes specific reagents known to favor mono-dealkylation. For example, reacting dialkyl phosphonates with sodium iodide (NaI) in an anhydrous solvent like acetone (B3395972) can selectively cleave one ester group to yield the sodium salt of the monoalkyl phosphonate. beilstein-journals.org Subsequent acidification then provides the desired monoester derivative.

Advanced Characterization Techniques in Styrylphosphonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including styrylphosphonates. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Dibutyl styrylphosphonate, a combination of ¹H, ¹³C, and ³¹P NMR spectroscopy would be essential for its complete structural elucidation.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy would provide crucial information about the arrangement of hydrogen atoms in the this compound molecule. The expected spectrum would show distinct signals for the protons of the styryl group and the butyl chains. Key parameters such as chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton. Of particular interest would be the coupling constants between the vinyl protons, which could definitively determine the E/Z stereochemistry of the styryl moiety.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| Vinyl Protons | 6.0 - 8.0 | Doublet of doublets | 15-18 (E-isomer), 11-13 (Z-isomer) |

| Aromatic Protons | 7.0 - 7.5 | Multiplet | |

| O-CH₂ (Butyl) | 3.8 - 4.2 | Multiplet | |

| CH₂ (Butyl) | 1.5 - 1.8 | Multiplet | |

| CH₂ (Butyl) | 1.3 - 1.5 | Multiplet |

Note: This table is illustrative and based on general values for similar structures. Actual experimental data is required for accurate assignments.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, vinylic, aliphatic).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 125 - 140 |

| Vinylic Carbons | 115 - 150 |

| O-CH₂ (Butyl) | 60 - 70 |

| CH₂ (Butyl) | 30 - 35 |

| CH₂ (Butyl) | 18 - 22 |

Note: This table is illustrative and based on general values for similar structures. Actual experimental data is required for accurate assignments.

Phosphorus-31 (³¹P) NMR Analysis

Phosphorus-31 NMR is a highly specific technique for organophosphorus compounds. It provides a direct probe of the phosphorus atom's chemical environment. For this compound, the ³¹P NMR spectrum would likely show a single resonance, and its chemical shift would be characteristic of a phosphonate (B1237965) ester. This analysis would confirm the presence and oxidation state of the phosphorus atom.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, HRMS would provide a highly accurate mass measurement, which could be compared to the calculated exact mass to verify its identity.

Table 3: Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₅O₃P |

| Calculated Exact Mass | 296.1592 |

Note: The molecular formula and calculated exact mass are provided for reference. An experimental measurement is necessary for confirmation.

Chromatographic Methods for Purity and Isomeric Ratio Determination

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating and quantifying isomers. For this compound, which can exist as E and Z isomers, methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be critical.

A suitable HPLC method, likely employing a reversed-phase column with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, could be developed to separate the E and Z isomers. The ratio of the isomers could then be determined by integrating the areas of their respective peaks in the chromatogram. Similarly, a GC method could be established to assess the volatility and purity of the compound, as well as to separate the isomers, potentially after derivatization to enhance volatility.

Computational Chemistry and Mechanistic Studies of Dibutyl Styrylphosphonate Interactions

Density Functional Theory (DFT) Calculations in Phosphonate (B1237965) Systems

Density Functional Theory (DFT) has become a widespread first-principles framework for describing the electronic ground state of molecules, often with excellent agreement with experimental results. youtube.com It is a primary computational method for analyzing the structural and electronic properties of phosphonate derivatives. nih.govresearchgate.net DFT calculations are frequently performed using software packages like Gaussian, VASP, or Quantum Espresso, employing various functionals (e.g., B3LYP, PBEPBE) and basis sets (e.g., 6-31G(d,p), 6-311++G**) to achieve a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.netosti.govjocpr.com These studies provide a foundational understanding of the intrinsic properties of phosphonate systems.

DFT is used to investigate the electronic characteristics of phosphonate molecules by calculating key quantum chemical descriptors. nih.govresearchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites. researchgate.net For many phosphonate derivatives, negative potential regions are typically localized around the oxygen atoms, particularly the phosphoryl (P=O) oxygen, indicating these are the primary sites for interaction with electrophiles or positively charged surfaces. nih.govresearchgate.netresearchgate.net Conversely, positive potentials are often found around hydrogen atoms. researchgate.net This information is critical for understanding intermolecular interactions and reaction mechanisms.

Table 1: Calculated Electronic Properties for a Representative Phosphonate Compound (Diethyl [hydroxy(phenyl)methyl]phosphonate)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -8.59 eV | researchgate.net |

| LUMO Energy | -1.25 eV | researchgate.net |

| Energy Gap (ΔE) | 7.34 eV | researchgate.net |

| Ionization Potential (I) | 8.59 eV | researchgate.net |

| Electron Affinity (A) | 1.25 eV | researchgate.net |

Data derived from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

DFT calculations are a powerful tool for predicting how phosphonate molecules adsorb onto various material surfaces, which is crucial for applications like corrosion inhibition, scale prevention, and surface modification. acs.orgresearchgate.net Studies have modeled the adsorption of different phosphonates on surfaces such as iron oxides (goethite), calcite, and various metals. osti.govsemanticscholar.orgresearchgate.netresearchgate.net

These simulations help determine the most stable adsorption geometries and binding energies. The phosphonate group can bond to surfaces in several modes:

Monodentate: One phosphonate oxygen atom binds to the surface.

Bidentate: Two phosphonate oxygen atoms bind to the surface.

Tridentate: All three oxygen atoms of the deprotonated phosphonate group interact with the surface. osti.gov

For instance, DFT studies on phenylphosphonic acid on Cu(111) surfaces showed that a tridentate geometry is the most stable configuration after thermal treatment. osti.gov Similarly, calculations for phosphonic acid on anatase TiO₂(101) suggested a bidentate structure is the most stable. acs.org DFT solid-state simulations have also been used to show that the affinity of phosphonates for calcite surfaces is higher than for barite, which aligns with experimental observations. researchgate.net

Table 2: Predicted Adsorption Modes of Phosphonates on Various Surfaces via DFT

| Phosphonate Compound | Surface | Predicted Adsorption Mode(s) | Reference |

|---|---|---|---|

| Phenylphosphonic Acid | Cu(111) | Monodentate, Bidentate, Tridentate | osti.gov |

| Phenylphosphonic Acid | Anatase TiO₂(101) | Bidentate, Monodentate | acs.org |

| Nitrilotris(methylenephosphonic acid) | Goethite | Bidentate binuclear complex | semanticscholar.org |

The electron-accepting and donating characteristics of phosphonates, quantifiable through DFT, directly influence their reactivity. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis can be performed to understand intramolecular charge transfer between donor and acceptor moieties. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and softness (σ). researchgate.netresearchgate.net A molecule with a small HOMO-LUMO gap is generally considered softer and more reactive than a molecule with a large gap. researchgate.net These descriptors are valuable in predicting how a molecule like dibutyl styrylphosphonate would behave in chemical reactions, for example, by indicating its susceptibility to nucleophilic or electrophilic attack. The theoretical framework suggests that the oxygen atom of the P=O group often plays a crucial role in the interaction mechanism between phosphonates and other species. nih.govresearchgate.net

Table 3: Global Reactivity Descriptors for a Representative Phosphonate Compound

| Descriptor | Formula | Definition | Reference |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. | researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. | researchgate.netresearchgate.net |

| Chemical Softness (σ) | 1/η | The reciprocal of hardness, indicating higher reactivity. | researchgate.netresearchgate.net |

Quantum Chemical Modeling for Molecular Design and Interaction Studies

Quantum chemical modeling extends beyond basic electronic structure analysis to enable the rational design of molecules with desired properties and to study their specific interactions. quzones.com By calculating structural and electronic properties for a series of related compounds, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govresearchgate.net

These models establish a mathematical relationship between calculated quantum descriptors (like HOMO energy, molecular volume, or atomic charges) and an experimentally observed property, such as inhibitory activity or toxicity. nih.govresearchgate.net For example, a computational model was developed to predict the toxicity of phosphonate derivatives based on their volume, the charge of the most electronegative atom, and the HOMO energy. nih.govresearchgate.net Such models are invaluable for screening potential new molecules and prioritizing synthetic efforts toward compounds with enhanced performance or reduced toxicity. This approach could be used to design novel styrylphosphonate derivatives with tailored characteristics, such as improved efficacy as scale inhibitors or enhanced binding to specific surfaces. acs.orgresearchgate.net

Quantum chemical cluster models are also employed to study the interaction of phosphonates with specific biological targets, such as the active site of an enzyme. mdpi.com In these studies, the active site is represented by a cluster of key amino acid residues, and DFT is used to calculate the binding geometry and interaction energies, providing detailed mechanistic insights. mdpi.com

Simulation of Interfacial Adsorption Behavior

While DFT is excellent for calculating static properties and adsorption energies, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules at interfaces. researchgate.netresearchgate.net MD simulations can model the self-assembly of phosphonate molecules on a surface over time, providing insights into film formation, orientation, and packing density. researchgate.net

In the context of this compound, MD simulations could be used to understand how the butyl and styryl groups influence the ordering of the molecules at a water/oil or water/solid interface. researchgate.netresearchgate.net These simulations can reveal how the flexible butyl chains and the rigid styryl group affect the stability and structure of an adsorbed layer. By combining experimental techniques with MD simulations, researchers can gain a comprehensive understanding of the factors governing the formation and stability of self-assembled monolayers of phosphonates on various substrates. researchgate.net This integrated approach is crucial for developing advanced materials for applications in lubrication, corrosion protection, and electronics.

Applications of Dibutyl Styrylphosphonate and Its Derivatives in Advanced Materials and Processes

Mineral Processing and Flotation Chemistry

Comprehensive studies detailing the role and efficacy of Dibutyl Styrylphosphonate as a flotation collector for specific oxide minerals are not extensively documented.

Role as Flotation Collectors for Oxide Minerals (e.g., Cassiterite, Malachite, Ilmenite)

Adsorption Mechanisms on Mineral Surfaces

Detailed investigations into the adsorption mechanisms of this compound onto mineral surfaces are not specifically described in available scientific literature. Consequently, a detailed discussion of its chemical adsorption interactions, the influence of pH, and the contribution of its functional groups to surface interactions cannot be accurately constructed.

Selectivity in Complex Mineral Separations

There is no available data from laboratory or industrial studies that would permit an evaluation of the selectivity of this compound in separating valuable minerals from gangue minerals in complex ore systems.

Due to the absence of specific research and data on this compound for the outlined topics, a detailed and scientifically accurate article that adheres strictly to the provided structure cannot be generated at this time.

Solvent Extraction of Metal Ions

This compound and its derivatives, such as styryl phosphonate (B1237965) mono-iso-octyl ester (SPE108), have emerged as significant extractants in the field of hydrometallurgy, particularly for the separation of rare earth elements. These compounds demonstrate a high affinity and selectivity for certain metal ions, making them valuable in processes that require the purification of these elements from aqueous solutions.

Research has shown that styryl phosphonate monoesters are effective in the solvent extraction of lanthanide elements, such as Lanthanum(III), from nitrate solutions. In a comparative study, styryl phosphonate mono-iso-octyl ester (SPE108) exhibited a superior extraction ability and capacity for La(III) when compared to other common extractants like di-2-ethylhexyl phosphoric acid (D2EHPA) and 2-ethylhexyl phosphonic acid-mono-2-ethylhexyl ester (EHEHPA). researchgate.netresearchgate.net This enhanced performance highlights the potential of styrylphosphonate derivatives in improving the efficiency of lanthanide separation processes. The extraction process with SPE108 was also found to be less affected by the presence of ammonium sulfate in the aqueous phase, indicating a degree of robustness in varied chemical environments. researchgate.net

The effectiveness of these extractants is influenced by several experimental parameters, including the equilibrium time, the concentration of the extractant, the pH of the aqueous phase, the phase ratio, and the concentration of salts in the solution. researchgate.netresearchgate.net

Comparative Extraction Performance for La(III)

| Extractant | Relative Extraction Ability | Relative Extraction Capacity |

|---|---|---|

| Styryl phosphonate mono-iso-octyl ester (SPE108) | > D2EHPA > EHEHPA | > D2EHPA > EHEHPA |

| di-2-ethylhexyl phosphoric acid (D2EHPA) | < SPE108 | < SPE108 |

This table provides a qualitative comparison of the extraction performance of SPE108, D2EHPA, and EHEHPA for La(III) based on the cited research.

The mechanism by which styryl phosphonate monoesters extract lanthanide ions is believed to be similar to that of D2EHPA, a well-studied extractant. researchgate.net This suggests a cation exchange mechanism where the acidic proton of the phosphonate group is exchanged for the metal ion. The stoichiometry of the extracted metal species in the organic phase is a crucial aspect of understanding the extraction mechanism. For trivalent lanthanide ions (Ln³⁺), the general extraction equilibrium can be represented as:

Ln³⁺(aq) + 3(HA)₂(org) ⇌ Ln(A)₃(HA)₃(org) + 3H⁺(aq)

Where (HA)₂ represents the dimeric form of the acidic extractant in the organic phase. Slope analysis is a common method used to determine the stoichiometry of the extracted complex. By varying the concentration of the extractant and the pH of the aqueous phase and observing the effect on the distribution ratio of the metal ion, the number of extractant molecules and hydrogen ions involved in the reaction can be determined.

Density functional theory (DFT) calculations have been employed to further understand the superior extraction ability of styryl phosphonate monoesters. These calculations suggest that the strong electron-accepting ability of the styryl phosphonate monoester contributes to its enhanced extraction performance. researchgate.net

The separation of adjacent lanthanides is a significant challenge in the rare earth industry due to their similar chemical properties. The separation factor (β), which is the ratio of the distribution coefficients of two different metal ions, is a key metric for evaluating the selectivity of an extractant. A higher separation factor indicates a more efficient separation.

Styryl phosphonate mono-iso-octyl ester (SPE108) has demonstrated the ability to efficiently separate lanthanum from adjacent lanthanides such as cerium (Ce), praseodymium (Pr), neodymium (Nd), and samarium (Sm), particularly at low pH conditions. researchgate.net This suggests that styrylphosphonate derivatives could be instrumental in developing more effective industrial processes for the purification of individual rare earth elements.

Separation Performance of SPE108 for Lanthanum from Adjacent Lanthanides

| Lanthanide Pair | Separation Efficiency |

|---|---|

| La / Ce | Efficient at low pH |

| La / Pr | Efficient at low pH |

| La / Nd | Efficient at low pH |

This table summarizes the observed separation efficiency of SPE108 for various lanthanide pairs.

Broader Applications within Phosphonate Chemistry (as a compound class)

The unique chemical properties of the phosphonate group (C-PO(OH)₂) extend its utility beyond solvent extraction into various industrial applications, including water treatment and polymer science.

Phosphonates are widely utilized as effective corrosion and scale inhibitors in industrial water systems, such as cooling towers and boilers. biosourceinc.comnih.govaccepta.comwatercarechem.com Their mechanism of action involves several key functions:

Scale Inhibition: Phosphonates act as "threshold inhibitors," meaning they can prevent the formation of mineral scale (e.g., calcium carbonate) at concentrations far below the stoichiometric amount required for sequestration. biosourceinc.com They function by adsorbing onto the newly forming crystals of scale, distorting their crystal lattice and preventing further growth and precipitation onto surfaces. biosourceinc.com

Corrosion Inhibition: Phosphonates protect metal surfaces from corrosion by forming a protective film. This film acts as a barrier, preventing the electrochemical reactions that lead to corrosion. accepta.com They are particularly effective for protecting carbon steel. biosourceinc.com

Sequestration and Dispersion: Phosphonates are excellent chelating agents, forming stable, water-soluble complexes with metal ions. biosourceinc.com This sequestration ability prevents the metal ions from precipitating and forming scale. Additionally, the electrostatic charge of adsorbed phosphonates helps to disperse particles, further inhibiting agglomeration and fouling. biosourceinc.com

Commonly used phosphonates in water treatment include Aminotris(methylene phosphonic acid) (ATMP), 1-Hydroxyethylidene-1,1-diphosphonic acid (HEDP), and 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTC). biosourceinc.com

Phosphorus-containing polymers, including those with phosphonate groups, have garnered significant interest in material science due to their unique properties and diverse applications. nih.govacs.org The incorporation of phosphonate moieties into polymer backbones can impart a range of desirable characteristics:

Flame Retardancy: Phosphonate-based polymers are known for their excellent thermal stability and are used as flame-retardant materials. nih.gov

Adhesion and Biocompatibility: The presence of phosphonic acid groups can enhance the adhesion of polymers to various surfaces and improve their biocompatibility, making them suitable for biomedical applications. acs.org

Ion Exchange and Water Purification: The high affinity of phosphonic acid for metal ions is utilized in the development of ion-exchange resins for water purification. nih.gov

Biodegradability: The synthesis of phosphonate-containing biodegradable polymers, such as functionalized polycarbonates, is an area of active research aimed at addressing environmental concerns associated with traditional non-degradable plastics. nih.gov

Phosphonate groups can be incorporated into polymers through the polymerization of phosphonate-containing monomers or by the post-modification of existing polymers. nih.govnih.gov Techniques such as ring-opening polymerization (ROP) and controlled radical polymerization are employed to create well-defined phosphonate-functionalized polymers. nih.gov

Application as Metal-Organic Framework (MOF) Linkers

The utilization of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) is not documented in available scientific literature. While phosphonate-based linkers, in general, are employed in the construction of MOFs to create robust frameworks, specific research detailing the incorporation of the styrylphosphonate moiety, particularly the dibutyl ester form, into MOF structures has not been reported. The rational design of MOFs involves selecting organic linkers with specific geometries and functional groups to achieve desired porous structures and functionalities nih.gov. Research has explored various phosphonic acids, including vinylphosphonic acid, for MOF synthesis and surface modification acs.orgresearchgate.netwikipedia.org. However, studies specifically focused on this compound for this purpose are absent from the reviewed literature.

Antioxidant Properties in Chemical Systems

Research into derivatives of this compound has revealed significant antioxidant capabilities. A notable study focused on a series of synthesized dibutyl (2,2-dicyano-1-phenylethyl) phosphonates, which demonstrated potent antioxidant activity in vitro nih.gov. The antioxidant potential of these compounds was evaluated through their ability to scavenge free radicals in established chemical assays.

Detailed research findings confirmed that these phosphonate derivatives exhibit strong antioxidant effects. The evaluation was conducted using two different radical scavenging assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and the Nitric Oxide (NO) radical scavenging assay nih.gov. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals, was determined for each assay. The results indicated that the compounds were effective antioxidants, with IC50 values in the microgram per milliliter range nih.gov.

The study reported IC50 values for the series of dibutyl (2,2-dicyano-1-phenylethyl) phosphonate derivatives as follows:

DPPH Radical Scavenging Assay: IC50 values ranged from 21.1 to 49.8 µg/mL nih.gov.

Nitric Oxide (NO) Radical Scavenging Assay: IC50 values ranged from 21.2 to 31.1 µg/mL nih.gov.

These findings underscore the potential of these organophosphorus compounds to function as effective antioxidants by neutralizing harmful free radicals.

Interactive Data Table: In Vitro Antioxidant Activity of Dibutyl (2,2-dicyano-1-phenylethyl) Phosphonate Derivatives

| Assay Type | IC50 Range (µg/mL) | Source |

| DPPH Radical Scavenging | 21.1 - 49.8 | nih.gov |

| Nitric Oxide (NO) Scavenging | 21.2 - 31.1 | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel Dibutyl Styrylphosphonate Derivatives with Tailored Functionalities

The core structure of this compound offers a versatile scaffold for the synthesis of a wide array of derivatives with tailored functionalities. Future research will likely focus on introducing various substituent groups onto the styryl moiety to modulate the electronic and steric properties of the molecule. This approach allows for the fine-tuning of characteristics such as reactivity, thermal stability, and interaction with other materials.

The synthesis of such derivatives can be achieved through various organic reactions. For instance, functional groups can be introduced to the phenyl ring of the styryl group, or the double bond can be modified to create novel structures. These modifications can lead to materials with enhanced flame retardancy, improved polymer compatibility, or specific biological activities. The synthesis of novel phosphonate (B1237965) and phosphonothioate-piperazine derivatives as flame retardants for cotton serves as an example of how functionalization can impart specific properties. researchgate.net Similarly, the synthesis of aminophosphonates and their metal carbonyl complexes highlights the potential for creating derivatives with unique biological and catalytic properties. mdpi.com

| Potential Functionalization Strategy | Target Property | Example of Related Research |

| Introduction of electron-withdrawing/donating groups on the phenyl ring | Altered electronic properties, reactivity, and potential for use in electronic materials. | Synthesis of novel phosphonates as uPA inhibitors with studies on their electronic properties. researchgate.net |

| Halogenation of the styryl group | Enhanced flame retardancy. | Organophosphate flame retardants often contain halogenated moieties. aaqr.org |

| Incorporation of long alkyl chains | Improved compatibility with non-polar polymers. | Synthesis of various alkyl and phenylchlorophosphorus compounds to modify materials. researchgate.net |

| Attachment of biocompatible moieties | Development of materials for biomedical applications. | Synthesis of novel aminophosphonates with potential biological activities. mdpi.com |

Integration of Advanced Computational Methods for Predictive Material Design

Advanced computational methods are set to revolutionize the design and development of new this compound derivatives. Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to predict the electronic properties, reactivity, and thermodynamic stability of novel derivatives before their synthesis. nih.govacs.orgacs.orgresearchgate.net This predictive capability can significantly reduce the experimental effort and resources required for materials discovery.

Quantitative Structure-Activity Relationship (QSAR) models offer another powerful tool for predictive material design. nih.govnih.govresearchgate.netmdpi.comnih.gov By establishing a statistical correlation between the structural features of a series of compounds and their observed activity (e.g., flame retardancy, biological activity), QSAR models can predict the performance of newly designed molecules. For instance, 2D-QSAR and 3D-QSAR models have been successfully used to understand the degradation of organophosphate flame retardants and to study derivatives of various biologically active compounds. nih.govresearchgate.netmdpi.com These computational approaches can guide the rational design of this compound derivatives with optimized properties.

| Computational Method | Predicted Properties | Relevance to this compound |

| Density Functional Theory (DFT) | Enthalpies of formation, electronic structure (HOMO/LUMO energies), reaction mechanisms. nih.govacs.orgacs.orgresearchgate.net | Predictive understanding of the stability and reactivity of novel derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, material performance (e.g., flame retardancy). nih.govnih.govresearchgate.netmdpi.comnih.gov | Design of derivatives with enhanced performance and reduced environmental impact. |

| Molecular Docking | Binding interactions with biological targets. | Exploration of potential pharmaceutical applications. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, interactions in condensed phases. | Understanding the behavior of derivatives within polymer matrices or biological systems. |

Exploration of New Application Domains in Sustainable Technologies

The unique properties of this compound and its derivatives make them promising candidates for a range of sustainable technologies. A key area of exploration is their potential application in the development of biodegradable polymers. mdpi.commdpi.comepa.govspecialchem.com The incorporation of phosphorus-containing compounds can modify the properties of biopolyesters, potentially enhancing their flame retardancy or altering their degradation profiles. mdpi.com Research into biodegradable polyurethanes and polyesters derived from renewable resources highlights the ongoing effort to develop more sustainable plastics. epa.govspecialchem.comrug.nl

Furthermore, the flame-retardant properties of organophosphorus compounds are well-documented. aaqr.orgresearchgate.netmdpi.commdpi.com Future research could focus on optimizing the structure of this compound derivatives to create highly effective and environmentally friendly flame retardants for various materials, including wood and bio-based composites. researchgate.netscilit.com The development of flame retardants from renewable sources is a critical aspect of sustainable material science.

Advancements in Green and Sustainable Synthetic Methodologies for Styrylphosphonates

The principles of green chemistry are increasingly influencing the synthesis of organophosphorus compounds. dntb.gov.ua Future research on this compound will undoubtedly focus on developing more environmentally benign synthetic routes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that improve atom economy and reduce waste.

Catalytic approaches, in particular, hold significant promise for the sustainable synthesis of styrylphosphonates. The development of efficient catalysts can enable reactions to proceed under milder conditions with higher selectivity, minimizing the formation of byproducts. mdpi.comrsc.org The exploration of solvent-free reaction conditions is another key trend in green synthesis, offering a way to eliminate the environmental impact associated with solvent use and disposal. dntb.gov.ua

| Green Chemistry Approach | Benefit | Example of Related Research |

| Catalytic Synthesis | Higher efficiency, milder reaction conditions, improved selectivity. mdpi.comrsc.org | Catalytic asymmetric synthesis of C-chiral phosphonates. mdpi.com |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Enzymatic polymerization of biobased monomers to produce polyesters. rug.nl |

| Solvent-Free Reactions | Elimination of solvent waste, simplified purification. dntb.gov.ua | Green synthesis of α-hydroxyphosphonates under solventless conditions. dntb.gov.ua |

| Microwave-Assisted Synthesis | Faster reaction times, reduced energy consumption. | Review on green synthetic routes towards α-hydroxyphosphonates mentions various energy sources. mdpi.com |

In-depth Studies on Structure-Activity Relationships for Enhanced Performance

A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their functional properties is crucial for designing next-generation materials. In-depth structure-activity relationship (SAR) studies will be a key focus of future research. These studies involve systematically modifying the chemical structure and evaluating the impact on performance metrics such as flame retardancy, thermal stability, or biological activity.

For example, in the context of flame retardants, SAR studies can elucidate how the nature of the substituents on the styryl group influences the char-forming ability or gas-phase radical scavenging of the compound. researchgate.netmdpi.com By identifying the key structural features that govern performance, researchers can rationally design more effective and efficient this compound derivatives. These studies often combine experimental testing with computational modeling to gain a comprehensive understanding of the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing dibutyl styrylphosphonate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of styrylphosphonic acid with butanol under acid catalysis. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H/³¹P NMR), Fourier-transform infrared spectroscopy (FTIR) for functional groups, and mass spectrometry (MS) for purity assessment. Solubility testing in organic solvents (e.g., toluene, chloroform) should follow standardized protocols as outlined in studies on structurally analogous compounds .

Q. How should researchers design in vitro assays to evaluate the compound’s cytotoxicity?

- Methodological Answer : Use mammalian cell lines (e.g., HepG2, HEK293) with standardized assays like MTT or ATP luminescence for viability. Include positive/negative controls and dose-response curves (0.1–100 µM). Account for solvent interference (e.g., DMSO ≤0.1% v/v). Endpoints should measure apoptosis (Annexin V/PI staining) and oxidative stress markers (ROS assays) .

Q. What experimental protocols are used to determine the solubility of this compound in solvent extraction systems?

- Methodological Answer : Conduct phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis. Parameters include temperature (25–60°C), solvent polarity (log P values), and agitation time (24–72 hrs). Reference zirconium dibutyl phosphate solubility protocols, which detail centrifugation, filtration, and analytical quantification steps .

Advanced Research Questions

Q. How can conflicting data on endocrine disruption potential be resolved across mammalian and non-mammalian models?

- Methodological Answer : Integrate zebrafish (Danio rerio) studies with rodent models using harmonized endpoints:

- Zebrafish : Measure gene expression (e.g., vtg, cyp19a1b) and morphological changes (e.g., gonad development).

- Rodents : Assess serum hormone levels (estradiol, testosterone) and histopathology.

Apply systematic review frameworks (e.g., EPA’s TSCA risk evaluation) to weight evidence by study quality and relevance .

Q. What statistical approaches are recommended for meta-analysis of this compound’s reproductive toxicity?

- Methodological Answer : Use random-effects models to account for heterogeneity. Stratify data by species, exposure duration, and endpoint (e.g., sperm motility vs. ovarian follicle count). Sensitivity analyses should exclude outliers or low-quality studies (e.g., lacking controls). Tools like RevMan or R’s metafor package are suitable .

Q. How should researchers design multi-omics studies to elucidate mechanisms of action?

- Methodological Answer : Combine transcriptomics (RNA-Seq), proteomics (LC-MS/MS), and metabolomics (GC-MS) on exposed cell/tissue samples. Focus on pathways like PPAR signaling or oxidative phosphorylation. Validate findings with CRISPR/Cas9 knockouts or inhibitor assays. Data integration tools (e.g., Ingenuity Pathway Analysis) can identify cross-omics interactions .

Data Contradiction and Validation

Q. What strategies address discrepancies between in vitro and in vivo toxicity data?

- Methodological Answer :

- Pharmacokinetic Modeling : Compare bioavailability (e.g., hepatic clearance rates) using tools like GastroPlus.

- Dose Equivalency : Adjust in vitro concentrations to reflect in vivo tissue levels (e.g., physiologically based kinetic models).

- 3D Culture Systems : Use organoids or spheroids to bridge 2D assays and whole-organism responses .

Regulatory and Ethical Compliance

Q. Which guidelines govern the use of alternative models (e.g., zebrafish) in toxicity testing for regulatory submissions?

- Methodological Answer : Follow OECD Test No. 236 (Fish Embryo Acute Toxicity) and EPA’s Guidelines for Carcinogen Risk Assessment. Document endpoints (e.g., teratogenicity, mortality) and adhere to ethical standards for non-mammalian models, as debated in recent CIR Panel discussions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.